molecular formula C10H6BrClIN B1382406 7-Bromo-4-chloro-3-iodo-8-methylquinoline CAS No. 1431364-05-4

7-Bromo-4-chloro-3-iodo-8-methylquinoline

Cat. No.: B1382406
CAS No.: 1431364-05-4
M. Wt: 382.42 g/mol
InChI Key: JYNUSDWCJGLFRQ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-iodo-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-3-iodo-8-methylquinoline can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups in the molecule.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

7-Bromo-4-chloro-3-iodo-8-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-iodo-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-8-methylquinoline
  • 4-Chloro-3-iodoquinoline
  • 8-Methylquinoline

Comparison: 7-Bromo-4-chloro-3-iodo-8-methylquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure. This unique combination of halogens imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of iodine can enhance the compound’s ability to undergo specific substitution reactions, while bromine and chlorine contribute to its overall stability and reactivity .

Properties

IUPAC Name

7-bromo-4-chloro-3-iodo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClIN/c1-5-7(11)3-2-6-9(12)8(13)4-14-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNUSDWCJGLFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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